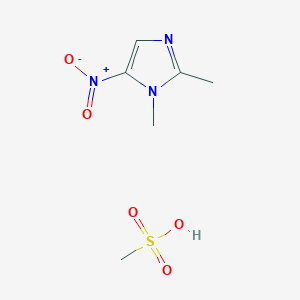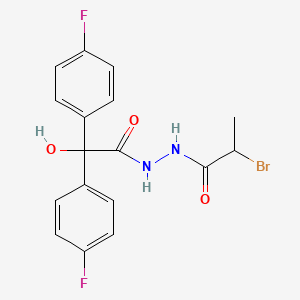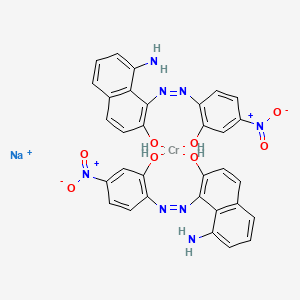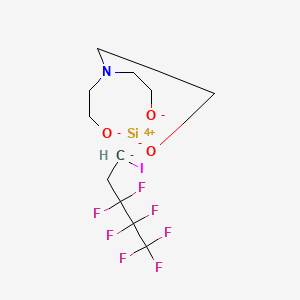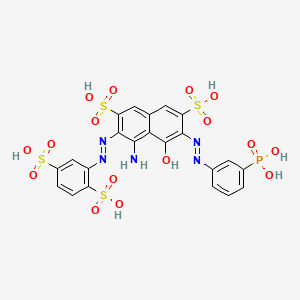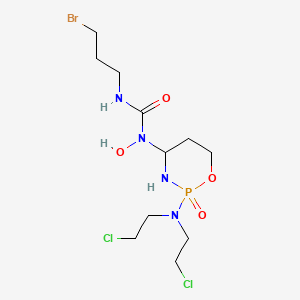
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(3-bromopropyl)-N-hydroxy-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-bromopropyl)-N-hydroxy-, P-oxide is a complex organic compound that features a urea backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the urea backbone The tetrahydro-2H-1,3,2-oxazaphosphorin ring is formed via cyclization reactions, often under acidic or basic conditions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for potential oxidation reactions.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The chloroethyl and bromopropyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: May be used in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets through its functional groups. The bis(2-chloroethyl)amino group, for example, can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The oxazaphosphorin ring may also interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: Contains bis(2-chloroethyl)amino groups and is used in cancer treatment.
Uniqueness
What sets this compound apart is the combination of its functional groups, which may confer unique chemical and biological properties. Its specific structure allows for targeted interactions that are not possible with other similar compounds.
Conclusion
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-bromopropyl)-N-hydroxy-, P-oxide is a complex and potentially valuable compound in various scientific fields. Further research and detailed studies are necessary to fully understand its properties and applications.
Properties
CAS No. |
97139-40-7 |
|---|---|
Molecular Formula |
C11H22BrCl2N4O4P |
Molecular Weight |
456.10 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(3-bromopropyl)-1-hydroxyurea |
InChI |
InChI=1S/C11H22BrCl2N4O4P/c12-3-1-6-15-11(19)18(20)10-2-9-22-23(21,16-10)17(7-4-13)8-5-14/h10,20H,1-9H2,(H,15,19)(H,16,21) |
InChI Key |
OHYSXUBCQGXXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1N(C(=O)NCCCBr)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


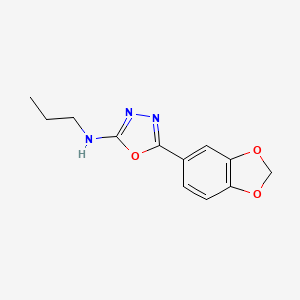
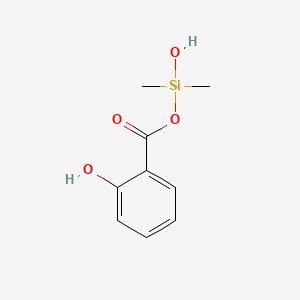
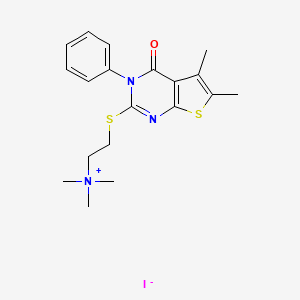
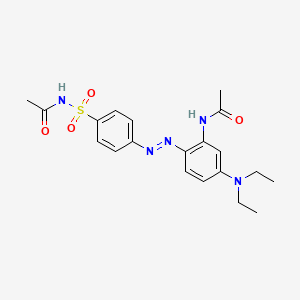
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
